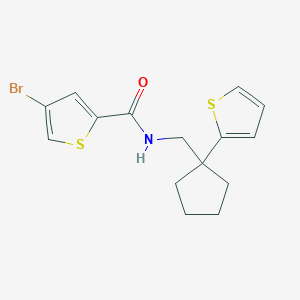

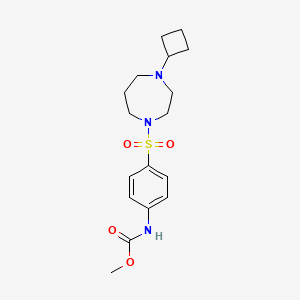

4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed .Aplicaciones Científicas De Investigación

Regioselective Synthesis and Reactivity

The synthesis of thiophene derivatives, including those similar to 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide, often involves regioselective synthesis techniques. For example, a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was synthesized through direct lithiations and bromination starting from thiophene, showcasing a methodology applicable for structurally similar compounds. This process demonstrates the reactivity and potential functionalization of thiophene derivatives for various scientific applications (S. Bar & Maxwell I. Martin, 2021).

Photostabilizers for Poly(vinyl chloride)

Thiophene derivatives have been investigated for their utility as photostabilizers for rigid poly(vinyl chloride) (PVC). The introduction of thiophene structures into PVC films has shown to significantly reduce the level of photodegradation, suggesting their potential application in enhancing the durability of PVC materials in response to UV exposure. This utility underscores the broader chemical versatility and application potential of thiophene compounds (A. Balakit et al., 2015).

Electronic and Nonlinear Optical Properties

The synthesis and study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides reveal insights into the electronic and nonlinear optical properties of thiophene derivatives. Through DFT calculations, these studies offer a window into the reactivity parameters and the effect of various substituents on the HOMO-LUMO energy gap, providing a foundation for the design of materials with specific electronic and optical characteristics (Gulraiz Ahmad et al., 2021).

Anticancer Activity and Optical Spectroscopy

Thiophene-2-carboxaldehyde derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These compounds exhibit binding characteristics to carrier proteins such as Human Serum Albumin (HSA), indicating their potential in drug development and therapeutic applications. Optical spectroscopy and docking studies complement these findings, offering insights into the binding kinetics and interaction mechanisms (M. Shareef et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide” are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been found to exhibit a variety of biological effects . .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . .

Pharmacokinetics

It’s important to note that the pH can strongly influence the rate of reaction of similar compounds, which can impact their bioavailability .

Result of Action

Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH can strongly influence the rate of reaction of similar compounds . .

Propiedades

IUPAC Name |

4-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNOS2/c16-11-8-12(20-9-11)14(18)17-10-15(5-1-2-6-15)13-4-3-7-19-13/h3-4,7-9H,1-2,5-6,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJMFFDNKMTKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Methylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2816373.png)

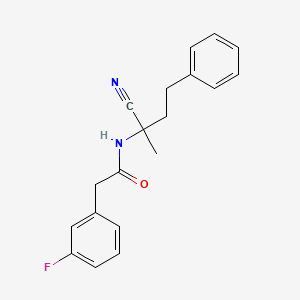

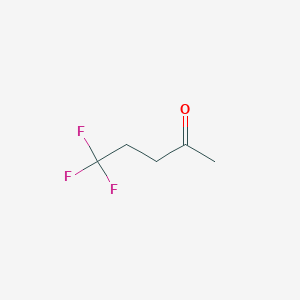

![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816380.png)

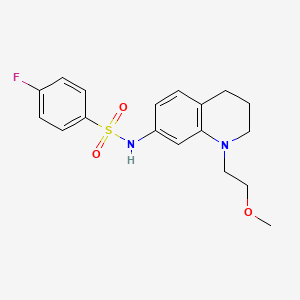

![1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2816383.png)

![3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816386.png)

![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)

![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2816395.png)